molecular formula C5H10O B2471291 2-Methylcyclobutan-1-ol CAS No. 1594-22-5

2-Methylcyclobutan-1-ol

Cat. No.: B2471291
CAS No.: 1594-22-5
M. Wt: 86.134
InChI Key: HVPLFSASJVVSHR-UHFFFAOYSA-N
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Description

Contextualizing Cyclobutanol (B46151) Architectures in Advanced Organic Synthesis

Cyclobutanol motifs are integral components in a variety of natural products and pharmacologically active compounds. researchgate.net The four-membered ring system, characterized by significant angle strain, imparts a unique reactivity that is not observed in their larger cycloalkane counterparts. This inherent strain can be strategically exploited in a range of chemical transformations, including ring-opening reactions, ring expansions, and skeletal rearrangements, providing access to diverse and complex molecular scaffolds. researchgate.netresearchgate.net

The development of stereocontrolled methods for the synthesis of substituted cyclobutanols is a key area of research. nih.govjst.go.jp The ability to precisely control the three-dimensional arrangement of substituents on the cyclobutane (B1203170) ring is crucial for the synthesis of enantiomerically pure target molecules. researchgate.net Researchers have developed various strategies to achieve this, including photochemical [2+2] cycloadditions, functionalization of bicyclo[1.1.0]butanes (BCBs), and the use of chiral catalysts. nih.gov

Scope and Significance of Research on 2-Methylcyclobutan-1-ol and Related Systems

This compound, a simple yet illustrative example of a substituted cyclobutanol, serves as a valuable model system for studying the reactivity and synthetic potential of this class of compounds. Research on this compound and its derivatives is significant for several reasons. Firstly, it provides fundamental insights into the influence of substituents on the stability and reactivity of the cyclobutane ring. Secondly, it serves as a building block for the synthesis of more complex molecules with potential biological activity. nih.gov

The presence of both a hydroxyl group and a methyl group on the cyclobutane ring of this compound allows for a variety of chemical modifications. The hydroxyl group can be oxidized to a ketone, subjected to substitution reactions, or participate in ring-opening processes. The methyl group, in turn, influences the stereochemical outcome of these reactions. The study of these transformations is crucial for expanding the synthetic utility of cyclobutanol derivatives.

Physicochemical Properties of this compound

The physical and chemical properties of this compound are fundamental to its handling, reactivity, and applications in synthesis.

PropertyValue
Molecular Formula C5H10O moldb.comsigmaaldrich.comnih.gov
Molecular Weight 86.13 g/mol moldb.comsigmaaldrich.com
Appearance Liquid sigmaaldrich.com
Purity Typically 95% or 97% moldb.comsigmaaldrich.com
CAS Number 1594-22-5 moldb.comsigmaaldrich.comchemspider.com

Spectroscopic Data of this compound

Spectroscopic techniques are indispensable for the structural elucidation and characterization of organic compounds. For this compound, NMR, IR, and mass spectrometry provide key information.

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR and ¹³C NMR data are crucial for confirming the connectivity and stereochemistry of the molecule. While specific spectral data for this compound is not readily available in the provided search results, related structures like cis-1-(4-(dimethylamino)phenyl)-2-methylcyclopentan-1-ol have been characterized using these techniques. rsc.org The analysis of chemical shifts and coupling constants would reveal the positions of the methyl and hydroxyl groups relative to each other on the cyclobutane ring.

Infrared (IR) Spectroscopy :

The IR spectrum of this compound would be expected to show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the alcohol functional group.

Mass Spectrometry (MS) :

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ([M]⁺) for this compound would be observed at an m/z of 86. The fragmentation pattern would likely involve the loss of a methyl group, a water molecule, or other small fragments, providing further structural clues. docbrown.info Predicted collision cross-section values can also be calculated for different adducts. uni.lu

Synthesis and Reactions of this compound

The synthesis of this compound can be achieved through various synthetic routes, and its reactivity is largely dictated by the strained four-membered ring and the alcohol functionality.

Synthesis of this compound

A common method for the synthesis of this compound is the reduction of 2-methylcyclobutanone. sigmaaldrich.com This reduction can be accomplished using various reducing agents, such as sodium borohydride.

Chemical Reactions of this compound

Oxidation : The secondary alcohol in this compound can be oxidized to the corresponding ketone, 2-methylcyclobutanone, using various oxidizing agents. researchgate.net

Ring-Opening Reactions : Due to the inherent ring strain, cyclobutanols are susceptible to ring-opening reactions under various conditions, including the presence of transition metals, photocatalysts, or radical initiators. nih.govresearchgate.net These reactions can lead to the formation of linear alkyl chains with functional groups at specific positions, providing a powerful tool for synthetic transformations. For instance, manganese-catalyzed ring-opening carbonylation of cyclobutanol derivatives can generate 1,5-ketoesters. researchgate.net

Dehydration : Acid-catalyzed dehydration of 1-methylcyclobutan-1-ol, a related tertiary alcohol, leads to the formation of both 1-methylcyclobut-1-ene and methylenecyclobutane (B73084), with the endocyclic alkene being the thermodynamically more stable product. stackexchange.com A similar outcome would be expected for this compound, leading to a mixture of isomeric methylcyclobutenes.

Aminocarbonylation : Palladium-catalyzed aminocarbonylation of cyclobutanols can be tuned by the choice of ligands to selectively produce either 1,1- or 1,2-substituted cyclobutanecarboxamides, demonstrating a method to preserve the cyclobutane framework while introducing new functional groups. nih.gov

Stereochemistry of this compound

The presence of two stereocenters in this compound (at C1 and C2) means that it can exist as different stereoisomers.

Cis/Trans Isomerism

This compound exists as two diastereomers: cis-2-Methylcyclobutan-1-ol and trans-2-Methylcyclobutan-1-ol. In the cis isomer, the methyl group and the hydroxyl group are on the same side of the cyclobutane ring, while in the trans isomer, they are on opposite sides. The relative stereochemistry significantly influences the physical properties and reactivity of the molecule. The separation and stereoselective synthesis of these isomers are important aspects of its chemistry. researchgate.net

Enantiomers

Each of the cis and trans diastereomers is chiral and can exist as a pair of enantiomers. Therefore, there are a total of four possible stereoisomers of this compound: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The synthesis of a single enantiomer often requires the use of chiral starting materials, reagents, or catalysts. researchgate.netchemspider.com

Applications in Organic Synthesis

The unique structural features and reactivity of this compound and related cyclobutanol systems make them valuable building blocks in organic synthesis.

Intermediate in Complex Molecule Synthesis

The strained four-membered ring of cyclobutanol derivatives can be strategically cleaved or rearranged to construct more complex carbocyclic and heterocyclic systems. researchgate.netresearchgate.net For example, the ring expansion of cyclobutanones derived from cyclobutanols can lead to the formation of cyclopentanones. researchgate.net Furthermore, substituted cyclobutanols are key fragments in the total synthesis of complex natural products like providencin. nih.govjst.go.jpacs.org

Precursor to Functionalized Cyclobutanes

As demonstrated by the aminocarbonylation reactions, this compound can serve as a precursor to a variety of functionalized cyclobutane derivatives while retaining the four-membered ring. nih.gov These derivatives can exhibit interesting biological activities and are valuable scaffolds in medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylcyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O/c1-4-2-3-5(4)6/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVPLFSASJVVSHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

86.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1594-22-5
Record name 2-methylcyclobutan-1-ol
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Synthetic Methodologies for 2 Methylcyclobutan 1 Ol and Its Derivatives

Strategies for Cyclobutanol (B46151) Ring Assembly

The construction of the cyclobutanol skeleton is a primary challenge in the synthesis of 2-methylcyclobutan-1-ol. Two major strategies employed are stereoselective cycloaddition reactions and controlled cyclizations from acyclic precursors.

Stereoselective Cycloaddition Reactions (e.g., [2+2] Cycloadditions)

The [2+2] cycloaddition is a powerful and frequently used photochemical reaction for accessing cyclobutane (B1203170) rings. acs.org This reaction involves the direct addition of two double-bonded systems, one of which is typically activated by UV or visible light, to form the four-membered ring. acs.orgnsf.gov While thermal [2+2] reactions are often forbidden, photochemical cycloadditions provide a viable pathway to these strained systems. nih.gov

A significant advancement in this area is the use of high-pressure conditions to facilitate cycloadditions that are otherwise unreactive. ru.nl Hyperbaric [2+2] cycloaddition reactions, conducted at pressures around 15 kbar, can be used to synthesize libraries of substituted cyclobutanols. ru.nlresearchgate.net For instance, the reaction between sulfonyl allenes and benzyl (B1604629) vinyl ether under high pressure yields core cyclobutane structures that can be further derivatized. ru.nlresearchgate.net The optimization of these reactions involves varying parameters such as temperature and the equivalents of reactants to achieve high yields, which can reach up to 92%. ru.nlresearchgate.net

Visible-light-mediated organophotocatalysis has also emerged as a method for [2+2] cycloadditions, particularly for electron-deficient styrenes, expanding the scope of accessible cyclobutane motifs. nih.gov The choice of catalyst and reaction conditions is crucial for controlling the regio- and stereoselectivity of the cycloaddition, making it a versatile tool for creating complex, multi-substituted cyclobutane derivatives. researchgate.netnih.govnsf.gov

Table 1: High-Pressure [2+2] Cycloaddition for Cyclobutane Synthesis

Entry Allene (B1206475) Reactant Alkene Reactant Pressure (kbar) Temperature (°C) Time (h) Yield (%)
1 Sulfonyl allene 4a Vinyl ether 5 15 50 19 83
2 Sulfonyl allene 4b Vinyl ether 5 15 50 19 92
3 Sulfonyl allene 4c Vinyl ether 5 15 50 19 88

Data sourced from studies on hyperbaric cycloaddition reactions. ru.nl

Controlled Cyclization Approaches from Acyclic Precursors

An alternative to cycloaddition is the construction of the cyclobutane ring through the controlled cyclization of a functionalized acyclic precursor. These methods offer a high degree of control over the substitution pattern and stereochemistry of the final product.

One notable strategy is the formal [3+1] cycloaddition to generate 3-borylated cyclobutanols. semanticscholar.orgnih.govbohrium.comrsc.org This reaction utilizes epihalohydrins or epoxy alcohol derivatives as three-carbon biselectrophiles and lithiated 1,1-diborylalkanes as one-carbon bisnucleophiles. nih.gov The resulting borylated cyclobutanols are valuable intermediates, as the boron moiety serves as a synthetic handle for further functionalization. nih.govsemanticscholar.org When enantioenriched epibromohydrins are used, the reaction proceeds with high enantiospecificity (>98%), providing access to chiral cyclobutanols. semanticscholar.orgnih.govbohrium.com

Another approach involves the stereospecific synthesis of cyclobutanes via the ring contraction of readily available pyrrolidines. nih.govacs.org This method, mediated by iodonitrene chemistry, proceeds through a proposed 1,4-biradical intermediate that undergoes intramolecular cyclization to form the C-C bond of the cyclobutane ring. acs.org Additionally, asymmetric construction of cyclobutanes can be achieved through a direct vinylogous Michael addition of β,γ-unsaturated amides to nitroolefins, followed by cyclization, yielding highly functionalized cyclobutanes with excellent enantioselectivities. nih.gov

Table 2: Synthesis of 3-Borylated Cyclobutanols via Formal [3+1] Cycloaddition

Entry Diborylalkane Epoxide Yield (%) Diastereomeric Ratio (dr)
1 Phenyl-substituted 1,1-diborylmethane Epibromohydrin 85 5:1
2 4-Anisyl-substituted diborylalkane Epibromohydrin 91 5:1
3 2-Anisyl-substituted diborylalkane Epibromohydrin 83 >20:1

Data represents yields and selectivities for the synthesis of functionalized cyclobutanol precursors. semanticscholar.org

Functional Group Transformations and Derivatization

Once the cyclobutane ring is assembled, subsequent reactions are employed to introduce or modify functional groups to afford this compound and its derivatives. These transformations include the reduction of ketone precursors and various substitution and alkylation reactions.

Chemoselective Reduction of Ketonic Analogues

A common and direct route to this compound involves the chemoselective reduction of the corresponding ketone, 2-methylcyclobutanone. The stereochemical outcome of this reduction is of significant interest, as it determines the relative orientation of the methyl and hydroxyl groups.

Hydride reductions of 3-substituted cyclobutanones have been shown to be highly stereoselective, predominantly yielding the cis-alcohol, often with greater than 90% selectivity. acs.orgvub.ac.benih.gov This selectivity can be further improved by adjusting reaction conditions, such as lowering the temperature or using less polar solvents. acs.orgvub.ac.be Computational studies suggest this preference for anti-facial hydride attack is governed by torsional strain, consistent with the Felkin-Anh model. vub.ac.bevub.be

For achieving enantiocontrol, asymmetric reduction methods are employed. Noyori's asymmetric transfer hydrogenation, using catalysts like RuCl(S,S)-Tsdpen, is an effective method for the enantioselective reduction of cyclobutanone (B123998) derivatives. rsc.org Similarly, CBS (Corey-Bakshi-Shibata) reduction using chiral oxazaborolidine catalysts can afford enantioenriched cyclobutanols with high yields and enantioselectivities (e.g., 91% ee). rsc.org These advanced catalytic methods provide access to specific stereoisomers of substituted cyclobutanols, which are valuable in the synthesis of natural products and bioactive molecules. rsc.orgresearchgate.net

Table 3: Enantioselective Reduction of Substituted Cyclobutanones

Substrate Catalyst/Reagent Method Yield (%) Enantiomeric Excess (ee) (%)
Dimethylbenzocyclobutenone 1a RuCl(S,S)-Tsdpen Asymmetric Transfer Hydrogenation 94 97
Dimethylbenzocyclobutenone 1a (S)-B-Me CBS Reduction 86 92
3,3-diphenylcyclobutanone 3a (S)-B-Me CBS Reduction 93 91

Data sourced from studies on the asymmetric reduction of cyclobutanone derivatives. rsc.org

Nucleophilic Substitution and Alkylation Strategies

The functionalization of the cyclobutanol core can be achieved through nucleophilic substitution and alkylation reactions. These strategies allow for the introduction of a wide variety of substituents, enabling the creation of diverse libraries of cyclobutane derivatives. The inherent ring strain of cyclobutanols makes them prone to ring-opening reactions, which can be a competing pathway or a desired transformation depending on the reaction conditions. doaj.org

Alkylation of the hydroxyl group of a cyclobutanol derivative, for example, can be a starting point for further chemical modifications. ru.nl The derivatization of multi-substituted cyclobutanes, such as those produced via ring-opening of bicyclobutanes, can also be achieved through standard functional group manipulations like reduction of esters to primary alcohols using reagents like LiBH₄, Swern oxidation to aldehydes, or hydrolysis of esters to carboxylic acids. nih.gov

Furthermore, the ketonic precursor, 2-methylcyclobutanone, can be functionalized through nucleophilic additions. Organocatalyzed aldol (B89426) reactions of cyclobutanone with aromatic aldehydes, for instance, can produce 2,2-disubstituted cyclobutanones with high diastereoselectivity and enantioselectivity. nih.gov These alkylation strategies, applied to either the alcohol or its ketone precursor, are crucial for synthesizing a broad range of functionalized cyclobutane structures. nih.gov

Advanced Approaches to Stereochemical Control

Achieving high levels of stereochemical control is a central theme in the synthesis of complex molecules like this compound. researchgate.netrijournals.com Modern synthetic strategies increasingly rely on catalytic asymmetric methods to generate specific stereoisomers. rijournals.com

Enantioselective [2+2] cycloadditions represent a primary strategy for establishing stereocenters during the formation of the cyclobutane ring. tum.de These reactions can be facilitated by various catalytic systems, including organocatalysts, transition-metal catalysts, and dual catalysis, to produce enantioenriched cyclobutanes. tum.deresearchgate.net For example, the enantioselective [2+2] photocycloaddition of cyclic enones can be achieved using a chiral oxazoborolidine-Lewis acid complex as the photocatalyst, yielding products with up to 96% ee. mdpi.com

For pre-formed cyclobutane systems, asymmetric functionalization is key. Asymmetric transfer hydrogenation (ATH) of cyclobutenediones provides a powerful method for producing a variety of chiral four-membered products, including cyclobutenones and cyclobutanediols, with high stereoselectivity. nih.govacs.orgresearchgate.net This demonstrates the ability to control selectivity in highly functionalized substrates. nih.govacs.org Similarly, the selective asymmetric hydrogenation of exo-α,β-unsaturated cyclobutanones using catalysts such as RuPHOX-Ru yields chiral allylic alcohols with excellent enantioselectivity (up to 99.9% ee). acs.org These advanced catalytic approaches are indispensable for the efficient and precise synthesis of chiral cyclobutanol derivatives. rsc.orgresearchhub.com

Diastereoselective and Enantioselective Synthetic Pathways

The primary approach to the diastereoselective synthesis of this compound involves the reduction of the corresponding ketone, 2-methylcyclobutanone. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and reaction conditions, which govern the facial selectivity of the hydride attack on the carbonyl group. Generally, the reduction of substituted cyclobutanones tends to favor the formation of the cis isomer, where the hydroxyl group and the methyl group are on the same face of the cyclobutane ring.

While specific studies on the diastereoselective reduction of 2-methylcyclobutanone are not extensively detailed in the reviewed literature, the general principles of cyclobutanone reduction suggest that both bulky and non-bulky hydride reagents can lead to a high preference for the cis-alcohol. This preference is attributed to the steric hindrance posed by the substituent on the cyclobutane ring, which directs the incoming hydride to the less hindered face.

Enantioselective pathways to this compound are less direct and often rely on the use of chiral catalysts or resolving agents. Asymmetric synthesis can be approached through the enantioselective reduction of 2-methylcyclobutanone using chiral reducing agents or catalysts. For instance, chiral oxazaborolidine catalysts are known to be effective in the enantioselective reduction of prochiral ketones. Another strategy involves the use of chiral bifunctional organocatalysts that can activate the substrate and control the stereochemistry of the reduction.

Furthermore, enantioselective photocatalysis has emerged as a powerful tool for the construction of chiral cyclobutanes. mdpi.com These methods often involve [2+2] photocycloaddition reactions mediated by chiral photosensitizers or catalysts to produce enantioenriched cyclobutane derivatives that can be further transformed into this compound.

Stereochemical Purity and Isomer Separation

Achieving high stereochemical purity is paramount in the synthesis of chiral molecules like this compound. The separation of diastereomers (cis and trans isomers) and enantiomers is a critical step in obtaining stereochemically pure compounds.

Diastereomer Separation: The separation of cis and trans isomers of this compound can typically be achieved using standard chromatographic techniques such as column chromatography or gas chromatography. researchgate.netchromforum.orgnih.gov The different physical properties of the diastereomers, such as their polarity and boiling points, allow for their separation on a stationary phase. The choice of the stationary phase and the eluent system is crucial for achieving good resolution between the isomers.

Enantiomer Separation: The separation of enantiomers, a process known as chiral resolution, requires the use of a chiral environment. Two common methods for the resolution of enantiomers of this compound are enzymatic kinetic resolution and chiral chromatography.

Enzymatic Kinetic Resolution: This technique utilizes enzymes, most commonly lipases, to selectively acylate one enantiomer of a racemic alcohol at a faster rate than the other. nih.govtudelft.nlwikipedia.orgresearchgate.netetsu.edumdpi.com This results in a mixture of an enantioenriched ester and the unreacted, enantioenriched alcohol, which can then be separated by chromatography. Lipases from Pseudomonas cepacia and Candida antarctica have been shown to be effective in the kinetic resolution of various 2-substituted cycloalkanols, with high enantioselectivity. nih.gov The choice of the acyl donor and the solvent system can significantly influence the efficiency and selectivity of the resolution.

Below is a conceptual data table illustrating the potential outcomes of an enzymatic kinetic resolution of racemic this compound.

EnzymeAcyl DonorSolventConversion (%)Enantiomeric Excess of Unreacted Alcohol (ee) (%)
Lipase AVinyl AcetateToluene50>99 (S)-isomer
Lipase BIsopropenyl AcetateHexane4898 (R)-isomer

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is another powerful method for the separation of enantiomers. nih.gov The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and allowing for their separation. Various types of CSPs are commercially available, and the selection depends on the specific properties of the analyte.

Process Development for Scalable Synthesis

The transition from a laboratory-scale synthesis to a scalable industrial process for this compound and its derivatives requires careful consideration of several factors, including the cost and availability of starting materials, the efficiency and safety of the reactions, and the ease of purification. While specific process development studies for this compound are not widely reported, general principles for the scalable production of fine chemicals containing cyclobutane rings can be applied. researchgate.netrsc.orgresearchgate.netrsc.org

One approach for scalable synthesis is the use of continuous flow chemistry. researchgate.netresearchgate.net Flow reactors offer several advantages over batch processes, including better heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automation and process optimization. An electrochemical oxidative cyclization to form a cyclobutane ring has been successfully scaled up using a continuous flow setup, demonstrating the potential of this technology for the production of cyclobutane derivatives. researchgate.netresearchgate.net

Photochemical reactions, such as [2+2] cycloadditions, can also be scaled up using specialized photoreactors that ensure uniform irradiation of the reaction mixture. The scalable synthesis of a cis-cyclobutane-1,2-dicarboxylic acid via photodimerization has been demonstrated, highlighting the industrial potential of photochemical methods. rsc.org

Process optimization is a critical aspect of scalable synthesis. This involves systematically varying reaction parameters such as temperature, pressure, catalyst loading, and reaction time to identify the optimal conditions that maximize yield and purity while minimizing costs and environmental impact.

The following table outlines key considerations for the process development of this compound synthesis.

StageKey ConsiderationsPotential Approaches
Starting Material Cost, availability, and sustainability.Utilization of readily available and inexpensive precursors.
Synthesis Route Efficiency, selectivity, safety, and environmental impact.Diastereoselective reduction of 2-methylcyclobutanone; development of robust enantioselective catalytic methods.
Reaction Technology Scalability, safety, and process control.Continuous flow chemistry, photochemical reactors.
Purification Efficiency, scalability, and solvent usage.Crystallization, distillation, preparative chromatography.
Process Optimization Maximizing yield and purity, minimizing cost and waste.Design of experiments (DoE), statistical analysis.

Reactivity and Mechanistic Organic Chemistry of 2 Methylcyclobutan 1 Ol

Oxidative Transformations of the Hydroxyl Group

The secondary hydroxyl group in 2-methylcyclobutan-1-ol is amenable to oxidation to the corresponding ketone, 2-methylcyclobutanone. This transformation can be achieved through various selective oxidation methods, and the strained cyclobutane (B1203170) ring can also participate in oxidative ring-opening reactions under specific conditions.

Selective Oxidation to Carbonyl Compounds

The oxidation of this compound to 2-methylcyclobutanone is a standard transformation for secondary alcohols. Several reagents can accomplish this selectively without cleaving the cyclobutane ring. Common methods include the use of chromium-based reagents, activated dimethyl sulfoxide (B87167) (DMSO) systems, and hypervalent iodine compounds. wikipedia.orgmissouri.eduorganic-chemistry.orgchemistryhall.comalfa-chemistry.comnih.govorganic-chemistry.orglibretexts.org

The Swern oxidation, for instance, utilizes oxalyl chloride or trifluoroacetic anhydride (B1165640) to activate DMSO, which then oxidizes the alcohol. chemistryhall.com The Dess-Martin periodinane (DMP) oxidation is another mild and efficient method that employs a hypervalent iodine reagent. wikipedia.orgjk-sci.comchem-station.com Pyridinium chlorochromate (PCC) is a chromium(VI) reagent that can also be used for this transformation. libretexts.orgorganic-chemistry.org

The general mechanism for these oxidations involves the formation of an intermediate where the hydroxyl group is converted into a good leaving group. Subsequent deprotonation of the adjacent carbon hydrogen leads to the formation of the carbon-oxygen double bond of the ketone.

Interactive Data Table: Reagents for the Selective Oxidation of this compound

Reagent SystemTypical ConditionsProductNotes
Pyridinium Chlorochromate (PCC)CH₂Cl₂, room temperature2-MethylcyclobutanoneMild oxidant for secondary alcohols. libretexts.orgorganic-chemistry.org
Swern Oxidation (DMSO, (COCl)₂, Et₃N)CH₂Cl₂, -78 °C to room temperature2-MethylcyclobutanoneAvoids heavy metals; requires low temperatures. missouri.eduorganic-chemistry.orgchemistryhall.com
Dess-Martin Periodinane (DMP)CH₂Cl₂, room temperature2-MethylcyclobutanoneMild conditions and high selectivity. wikipedia.orgjk-sci.comchem-station.com

Electrochemical Oxidative Ring-Opening Mechanisms

Electrochemical methods can induce oxidative ring-opening of cyclobutanols, driven by the formation of an alkoxy radical and the relief of ring strain. In the case of this compound, anodic oxidation can lead to the formation of an alkoxy radical intermediate. This radical can then undergo β-scission of the strained C1-C2 or C1-C4 bond of the cyclobutane ring. nih.govresearchgate.net

The regioselectivity of the C-C bond cleavage is influenced by the stability of the resulting radical. Cleavage of the more substituted C1-C2 bond would lead to a more stable secondary radical, which is generally favored. Following cleavage, the resulting open-chain radical can be further oxidized or react with the solvent or other nucleophiles present in the reaction medium. For example, in the presence of a suitable intramolecular nucleophile, this can lead to ring expansion products. researchgate.net

A plausible mechanism for the direct electrochemical oxidative ring-opening involves:

Electron Transfer: The alcohol undergoes a one-electron oxidation at the anode to form a radical cation.

Deprotonation: The radical cation is deprotonated to yield an alkoxy radical.

β-Scission: The alkoxy radical undergoes cleavage of a C-C bond of the cyclobutane ring to form a more stable open-chain radical.

Further Oxidation/Reaction: The resulting alkyl radical can be further oxidized to a carbocation, which is then trapped by a nucleophile, or it can participate in other radical reactions.

Reductive Transformations

The hydroxyl group of this compound can be removed through reductive dehydroxylation to yield methylcyclobutane. This transformation typically requires the conversion of the hydroxyl group into a better leaving group or the use of specific reducing agents that can operate on alcohols.

One effective method for the dehydroxylation of secondary alcohols is the use of a hydrosilane, such as triethylsilane (Et₃SiH), in the presence of a strong Lewis acid like boron trifluoride etherate (BF₃·OEt₂). The Lewis acid coordinates to the hydroxyl group, making it a good leaving group. Subsequent delivery of a hydride from the silane (B1218182) to the resulting carbocationic intermediate affords the alkane.

The general mechanism proceeds as follows:

Activation of the Hydroxyl Group: The Lewis acid coordinates to the oxygen atom of the hydroxyl group.

Formation of a Carbocation: The activated hydroxyl group departs as a leaving group, generating a secondary carbocation at the C1 position of the cyclobutane ring.

Hydride Transfer: A hydride ion is transferred from the hydrosilane to the carbocation, resulting in the formation of methylcyclobutane.

Ring-Opening Reactions and Skeletal Rearrangements

The inherent ring strain of the cyclobutane ring in this compound makes it susceptible to ring-opening and rearrangement reactions, particularly under acidic or metal-catalyzed conditions.

Acid-Catalyzed Pinacol-type Rearrangements and Ring Expansions

While this compound itself does not undergo a classical Pinacol rearrangement, a closely related 1,2-diol, such as 1-methylcyclobutane-1,2-diol, can undergo such a rearrangement under acidic conditions. This reaction serves as a powerful method for ring expansion. wikipedia.orgorganic-chemistry.orglibretexts.orgmasterorganicchemistry.comchemistrysteps.com

In a hypothetical Pinacol rearrangement of cis- or trans-1,2-dimethylcyclobutane-1,2-diol, protonation of one of the hydroxyl groups followed by the loss of water would generate a tertiary carbocation. Subsequent migration of one of the adjacent carbon atoms of the cyclobutane ring would lead to a ring-expanded cyclopentanone (B42830) derivative. The driving force for this rearrangement is the formation of a more stable carbocation (an oxonium ion) and the relief of the ring strain in the four-membered ring. wikipedia.orgorganic-chemistry.orglibretexts.orgmasterorganicchemistry.comchemistrysteps.com

The general mechanism for the ring expansion is as follows:

Protonation: One of the hydroxyl groups is protonated by the acid catalyst.

Loss of Water: The protonated hydroxyl group leaves as a water molecule, forming a carbocation.

Rearrangement and Ring Expansion: A C-C bond of the cyclobutane ring migrates to the carbocation center, resulting in the formation of a five-membered ring. This step is driven by the relief of ring strain and the formation of a resonance-stabilized oxonium ion.

Deprotonation: The resulting protonated ketone is deprotonated to yield the final cyclopentanone product.

Metal-Catalyzed Ring-Opening Functionalizations (e.g., Carbonylation, Fluorination)

Transition metal catalysts can facilitate the ring-opening of cyclobutanols through various mechanisms, often involving the cleavage of a C-C bond adjacent to the hydroxyl group.

Rhodium-catalyzed reactions have also been shown to effect the ring-opening of related systems. For instance, rhodium catalysts are used in the ring-opening of vinyl epoxides with alcohols. researchgate.net While a different substrate class, this highlights the ability of rhodium to catalyze the cleavage of strained rings. More directly, rhodium-catalyzed direct oxidative carbonylation of C-H bonds with alcohols and CO has been reported, suggesting a potential, though not yet demonstrated, pathway for the carbonylation of cyclobutanol (B46151) derivatives. rsc.orgnih.gov

Radical-Mediated C-C Bond Cleavage Pathways

The strained four-membered ring of this compound is susceptible to cleavage under radical conditions, offering synthetic pathways to linear carbon chains. The initiation of these reactions typically involves the generation of an oxygen-centered radical from the hydroxyl group. This can be achieved through various methods, such as reaction with a metal salt (e.g., silver or manganese salts) or photochemically.

Once the oxygen-centered radical is formed, a β-scission event can occur, leading to the cleavage of one of the adjacent carbon-carbon bonds. In the case of this compound, there are two potential C-C bonds that can undergo homolytic cleavage: the C1-C2 bond and the C1-C4 bond. The regioselectivity of this cleavage is influenced by the stability of the resulting carbon-centered radical.

Cleavage of the C1-C2 bond, which is substituted with the methyl group, would lead to a more stable secondary radical. This pathway is generally favored over the cleavage of the C1-C4 bond, which would produce a primary radical. This selectivity is a manifestation of the general stability trend of alkyl radicals (tertiary > secondary > primary).

The resulting ring-opened carbon-centered radical is a versatile intermediate that can undergo further reactions. For instance, it can be trapped by various radical acceptors, leading to the formation of γ-substituted ketones. This radical-mediated ring-opening functionalization provides a valuable synthetic route to a range of organic compounds.

The general mechanism for the radical-mediated C-C bond cleavage of cyclobutanols can be summarized as follows:

Initiation: Formation of an oxygen-centered radical from the hydroxyl group.

Propagation (β-scission): Homolytic cleavage of a C-C bond adjacent to the oxygen-bearing carbon, resulting in a ring-opened carbon-centered radical.

Functionalization/Termination: The carbon-centered radical reacts with another species to form a stable product.

This radical-mediated pathway is an alternative to transition-metal-mediated β-carbon elimination for the ring-opening of cyclobutanols.

Elimination Reactions Leading to Olefinic Products

Dehydration Mechanisms and Regioselectivity (e.g., Zaitsev's Rule)

The acid-catalyzed dehydration of this compound is a classic elimination reaction that proceeds through a carbocationic intermediate, typically following an E1 mechanism. The reaction is initiated by the protonation of the hydroxyl group by a strong acid (e.g., sulfuric acid or phosphoric acid), forming a good leaving group, water.

Subsequent departure of the water molecule generates a secondary carbocation at the C1 position of the cyclobutane ring. This carbocation can then undergo deprotonation from an adjacent carbon atom to form an alkene. In the case of this compound, there are three possible protons that can be eliminated, leading to a mixture of olefinic products.

The regioselectivity of the elimination is governed by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene is the major product. The possible alkene products from the dehydration of this compound are:

1-Methylcyclobut-1-ene: Formed by the removal of a proton from the C2 carbon. This is a trisubstituted alkene and is therefore the major product according to Zaitsev's rule.

Methylenecyclobutane (B73084): Formed by the removal of a proton from the methyl group. This is a disubstituted alkene.

3-Methylcyclobut-1-ene: Formed by the removal of a proton from the C4 carbon. This is also a disubstituted alkene.

The formation of the more stable 1-methylcyclobut-1-ene is favored due to the greater stability of the transition state leading to its formation. stackexchange.com

Thermodynamic and Kinetic Considerations in Product Distribution

The distribution of products in the dehydration of this compound is influenced by both thermodynamic and kinetic factors. The reaction is typically carried out under conditions that allow for equilibrium to be established, favoring the formation of the most thermodynamically stable product. stackexchange.comwikipedia.org

Thermodynamic Control:

Under thermodynamic control (higher temperatures, longer reaction times), the product distribution reflects the relative stabilities of the alkenes. The stability of alkenes increases with the degree of substitution of the double bond. Therefore, the trisubstituted 1-methylcyclobut-1-ene is the most thermodynamically stable product and will be the major product at equilibrium. The disubstituted alkenes, methylenecyclobutane and 3-methylcyclobut-1-ene, are less stable and will be present in smaller amounts.

The relative thermodynamic stabilities can be estimated based on their heats of formation. The more substituted alkene will have a more negative heat of formation, indicating greater stability.

Kinetic Control:

Under kinetic control (lower temperatures, shorter reaction times), the product distribution is determined by the relative rates of formation of the different alkenes. The rate of formation is related to the activation energy of the deprotonation step. While the formation of the Zaitsev product is generally favored, the distribution might be different under kinetic control if the activation energy for the formation of a less stable product is lower. However, in the case of acid-catalyzed dehydration of alcohols, the reaction is typically reversible, allowing for thermodynamic control to dominate. wikipedia.orglibretexts.org

The following table summarizes the expected product distribution under thermodynamic control:

ProductStructureSubstitutionStabilityExpected Yield
1-Methylcyclobut-1-eneTrisubstitutedMost StableMajor
MethylenecyclobutaneDisubstitutedLess StableMinor
3-Methylcyclobut-1-eneDisubstitutedLess StableMinor

Cyclobutane Ring Strain Effects on Reactivity

The reactivity of this compound is significantly influenced by the inherent strain of the cyclobutane ring. This ring strain arises from two main factors: angle strain and torsional strain. masterorganicchemistry.comwikipedia.org

Angle Strain:

The ideal bond angle for an sp³ hybridized carbon atom is 109.5°. In a planar cyclobutane ring, the internal C-C-C bond angles would be 90°, leading to significant deviation from the ideal angle and causing substantial angle strain. To alleviate some of this strain, the cyclobutane ring adopts a puckered or folded conformation. However, even in this puckered conformation, the bond angles remain compressed, and significant angle strain persists. masterorganicchemistry.comwikipedia.org

Torsional Strain:

In a planar cyclobutane, all the C-H bonds on adjacent carbon atoms would be eclipsed, resulting in high torsional strain. The puckering of the ring also helps to reduce this torsional strain by staggering some of the C-H bonds. Nevertheless, some eclipsing interactions remain. masterorganicchemistry.com

The total ring strain in cyclobutane is approximately 26.3 kcal/mol. This high strain energy makes the cyclobutane ring thermodynamically unstable compared to its acyclic counterpart, butane.

This inherent strain serves as a driving force for reactions that lead to the opening of the four-membered ring, as this relieves the angle and torsional strain. Consequently, this compound is more reactive in ring-opening reactions, such as the radical-mediated C-C bond cleavage discussed in section 3.3.3, compared to analogous unstrained alcohols.

Stereochemistry and Conformational Landscape of 2 Methylcyclobutan 1 Ol Derivatives

Elucidation of Diastereomeric and Enantiomeric Forms

2-Methylcyclobutan-1-ol possesses two stereogenic centers at the C1 and C2 positions of the cyclobutane (B1203170) ring. This structural feature results in the existence of stereoisomers, which are compounds with the same molecular formula and connectivity but different arrangements of atoms in three-dimensional space. masterorganicchemistry.com Specifically, this compound can exist as two pairs of enantiomers, which are diastereomeric to each other.

The two diastereomers are designated as cis and trans, based on the relative orientation of the methyl and hydroxyl groups with respect to the cyclobutane ring.

Trans-2-Methylcyclobutan-1-ol : In this isomer, the hydroxyl and methyl groups are on opposite sides of the ring. It exists as a pair of enantiomers: (1R,2R)-2-methylcyclobutan-1-ol and (1S,2S)-2-methylcyclobutan-1-ol. chemspider.com

Cis-2-Methylcyclobutan-1-ol : In this isomer, the hydroxyl and methyl groups are on the same side of the ring. It also exists as a pair of enantiomers: (1R,2S)-2-methylcyclobutan-1-ol and (1S,2R)-2-methylcyclobutan-1-ol.

Each of these stereoisomers is a distinct chemical entity with unique physical properties, although the enantiomeric pairs share identical properties except for their interaction with plane-polarized light and other chiral molecules. The separation and characterization of these isomers are typically achieved through chiral chromatography or by stereoselective synthesis, and their structures are confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR). For instance, the relative stereochemistry (cis or trans) can often be determined by analyzing the coupling constants and nuclear Overhauser effects in the ¹H NMR spectrum.

Isomer TypeIUPAC NameStructureRelationship
trans(1R,2R)-2-Methylcyclobutan-1-olStructure of (1R,2R)-2-Methylcyclobutan-1-olEnantiomers
(1S,2S)-2-Methylcyclobutan-1-olStructure of (1S,2S)-2-Methylcyclobutan-1-ol
cis(1R,2S)-2-Methylcyclobutan-1-olStructure of (1R,2S)-2-Methylcyclobutan-1-olEnantiomers
(1S,2R)-2-Methylcyclobutan-1-olStructure of (1S,2R)-2-Methylcyclobutan-1-ol

Conformational Analysis and Intramolecular Interactions (e.g., Hydrogen Bonding)

The cyclobutane ring is not planar but exists in a puckered conformation to relieve angular and torsional strain. The substituents on the ring can adopt positions that are described as pseudo-axial or pseudo-equatorial. The conformational preference of the ring and its substituents is influenced by steric and electronic interactions, most notably intramolecular hydrogen bonding.

In the cis-isomer of this compound, the hydroxyl group and the methyl group are on the same face of the ring. This proximity allows for the possibility of an intramolecular hydrogen bond, where the hydroxyl group acts as a proton donor and the lone pair of electrons on the oxygen atom can interact with a hydrogen atom on the methyl group, or more significantly in related systems, the hydroxyl proton can interact with another acceptor group. However, in this specific molecule, the most significant interaction is the stabilization of a particular conformer. Computational studies on analogous cyclic systems, such as 1,2-dialkyl-2,3-epoxycyclopentanols, have shown that intramolecular hydrogen bonding can significantly stabilize the cis diastereomer relative to the trans form. olemiss.edu This stabilization, which can amount to several kcal/mol, occurs when the hydroxyl group is oriented towards a potential hydrogen bond acceptor on the adjacent carbon. olemiss.edu

For cis-2-methylcyclobutan-1-ol, a conformation that places the hydroxyl and methyl groups in a pseudo-axial and pseudo-equatorial arrangement can be stabilized by such an intramolecular interaction. This hydrogen bonding can influence the equilibrium between different puckered conformations of the ring. The presence and strength of such bonds can be detected experimentally through techniques like infrared (IR) spectroscopy, which shows a characteristic shift in the O-H stretching frequency. olemiss.edu Theoretical methods, including Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are powerful tools for quantifying the energy of these intramolecular interactions and predicting the most stable conformers. olemiss.edumdpi.com

IsomerPotential InteractionConsequenceRelevant Analytical Data
cis-2-Methylcyclobutan-1-olIntramolecular Hydrogen Bonding (OH···O)Stabilization of specific puckered conformers, influencing the conformational equilibrium.Shift in O-H stretching frequency in IR spectroscopy; specific chemical shifts in NMR.
trans-2-Methylcyclobutan-1-olPrimarily intermolecular hydrogen bondingThe diequatorial-like conformer is generally favored to minimize steric hindrance. Intramolecular H-bonding is not feasible.Standard O-H stretching frequencies for intermolecularly bonded or free hydroxyl groups.

Stereoelectronic Effects on Reaction Pathways and Selectivity

Stereoelectronic effects describe how the spatial arrangement of orbitals influences the energy and outcome of a chemical reaction. imperial.ac.uk In this compound, the specific stereochemistry (cis or trans) and the preferred conformation dictate the orientation of bonds and orbitals, thereby controlling reactivity and selectivity.

A prominent example is found in the ring-opening reactions of cyclobutanol (B46151) derivatives. researchgate.net These reactions often proceed through radical intermediates. For instance, oxidation can generate a cyclobutoxy radical. The subsequent cleavage of a C-C bond in the ring is highly dependent on stereoelectronic factors. For the bond to break, it must align effectively with the singly occupied orbital on the oxygen atom. The cis and trans isomers, with their different conformational biases, will present different C-C bonds for optimal overlap.

For example, in manganese-catalyzed ring-opening carbonylations, cyclobutoxy radicals undergo ring-opening isomerization to form acyclic γ-carbonyl radical species. researchgate.net The selectivity of which C-C bond cleaves (C1-C2 vs. C1-C4) can be influenced by the stereochemical relationship between the methyl and hydroxyl groups. The substituent's orientation can create a stereoelectronic barrier that disfavors one cleavage pathway over another. researchgate.net

Similarly, in elimination reactions like dehydration, the stereochemistry dictates which protons are available for anti-periplanar elimination, a key stereoelectronic requirement for the E2 mechanism. The conformation of the cis and trans isomers will determine the dihedral angles between the hydroxyl group (or its protonated form) and adjacent C-H bonds, thus influencing the regioselectivity of double bond formation (i.e., whether the product is 1-methylcyclobut-1-ene or methylenecyclobutane).

Advanced Spectroscopic and Analytical Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 2-methylcyclobutan-1-ol, both ¹H and ¹³C NMR are critical for distinguishing between the cis and trans diastereomers and, in conjunction with chiral derivatizing agents or chiral solvents, for differentiating between the enantiomers.

Applications in Structural and Stereochemical Assignment

The chemical shifts (δ) and coupling constants (J) in ¹H NMR spectra are highly sensitive to the local electronic environment and the dihedral angles between adjacent protons, respectively. These parameters allow for the detailed assignment of the protons on the cyclobutane (B1203170) ring and the methyl group. The relative stereochemistry of the methyl and hydroxyl groups (cis or trans) significantly influences the chemical shifts of the ring protons. For instance, the proton attached to the carbon bearing the hydroxyl group (C1-H) is expected to show different chemical shifts and coupling constants in the cis and trans isomers due to anisotropic effects and differing dihedral angles with neighboring protons.

Similarly, ¹³C NMR spectroscopy provides distinct signals for each carbon atom in the molecule, with the chemical shifts being indicative of their bonding environment. The steric interactions between the methyl and hydroxyl groups in the cis isomer can lead to a shielding effect, causing the signals of the nearby carbons to appear at a higher field (lower ppm) compared to the trans isomer.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Notes
CH-OH 3.5 - 4.5 m The chemical shift and multiplicity are highly dependent on the stereochemistry (cis vs. trans) and solvent.
CH-CH₃ 2.0 - 2.8 m
CH₂ (ring) 1.5 - 2.5 m Complex overlapping multiplets are expected.
CH₃ 0.9 - 1.3 d Doublet due to coupling with the adjacent methine proton.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C-OH 65 - 75
C-CH₃ 30 - 40
CH₂ (ring) 15 - 30

Dynamic NMR for Conformational Studies

The cyclobutane ring is not planar and exists in a puckered conformation, which can undergo rapid inversion at room temperature. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study such conformational dynamics. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. At low temperatures, the ring inversion may become slow on the NMR timescale, leading to the observation of separate signals for the axial and equatorial protons of the puckered ring. From the coalescence temperature and the chemical shift differences, the energy barrier for the ring inversion can be calculated. For substituted cyclobutanes like this compound, the presence of substituents will influence the ring puckering and the barrier to inversion. The relative orientation of the methyl and hydroxyl groups in the cis and trans isomers will lead to different conformational preferences and potentially different energy barriers for ring inversion, which could be quantified through DNMR studies.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern. For this compound (C₅H₁₀O), high-resolution mass spectrometry (HRMS) can be used to determine its exact molecular formula. The predicted monoisotopic mass is 86.073165 Da.

Electron ionization (EI) mass spectrometry of this compound would be expected to produce a molecular ion peak (M⁺) at m/z 86, although it may be of low intensity for alcohols. The fragmentation pattern is crucial for structural elucidation. Common fragmentation pathways for cyclic alcohols include the loss of a water molecule (M-18), leading to a peak at m/z 68. Alpha-cleavage, the breaking of the C-C bond adjacent to the oxygen atom, is also a characteristic fragmentation for alcohols. For this compound, this could result in the loss of a methyl radical (M-15) to give a fragment at m/z 71, or the loss of a propyl radical (M-43) to give a fragment at m/z 43. Ring-opening followed by further fragmentation is also a common pathway for cyclic compounds. The relative intensities of these fragment ions can help to distinguish between the cis and trans isomers, as the stereochemistry can influence the stability of the fragment ions.

Table 3: Predicted Mass Spectrometry Adducts and Fragments for this compound

Adduct/Fragment Predicted m/z
[M+H]⁺ 87.080442
[M+Na]⁺ 109.06238
[M-H]⁻ 85.065890
[M+H-H₂O]⁺ 69.070426

Chromatographic Separation Techniques (e.g., HPLC, GC) for Purity and Isomer Resolution

Chromatographic techniques are essential for the separation and purification of the stereoisomers of this compound and for assessing their purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation of diastereomers. The cis and trans isomers of this compound can be separated using normal-phase or reversed-phase HPLC. The separation is based on the different polarities of the two diastereomers. To separate the enantiomers, chiral HPLC is required. This can be achieved by using a chiral stationary phase (CSP) or by derivatizing the alcohol with a chiral resolving agent to form diastereomeric esters or urethanes, which can then be separated on a non-chiral column nih.gov.

Gas Chromatography (GC): Gas chromatography is particularly well-suited for the analysis of volatile compounds like this compound. The diastereomers can be separated on a standard non-polar or polar capillary column based on their different boiling points and interactions with the stationary phase. For the separation of the enantiomers, chiral GC is the method of choice. Capillary columns with chiral stationary phases, often based on cyclodextrin (B1172386) derivatives, are commonly used for the enantioselective separation of alcohols spectrabase.comgcms.czchromatographyonline.comnih.gov. The different interactions of the enantiomers with the chiral stationary phase lead to different retention times, allowing for their separation and quantification. Derivatization of the alcohol to a less polar ester or ether can sometimes improve the chromatographic separation and detection nih.gov.

X-ray Crystallography for Definitive Structural and Absolute Stereochemical Elucidation

X-ray crystallography is the most powerful method for the unambiguous determination of the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. For this compound, if a suitable single crystal of one of the enantiomerically pure isomers or a crystalline derivative can be obtained, X-ray diffraction analysis can provide precise information on bond lengths, bond angles, and the conformation of the cyclobutane ring.

Crucially, for a chiral molecule crystallizing in a non-centrosymmetric space group, X-ray crystallography can be used to determine the absolute configuration of the stereocenters by analyzing the anomalous dispersion of the X-rays. This provides a definitive assignment of the (R) and (S) configurations at C1 and C2. While obtaining suitable crystals of a small, relatively non-polar molecule like this compound can be challenging, derivatization with a group that promotes crystallization, such as a p-nitrobenzoate or a urethane, is a common strategy. The X-ray crystal structures of various substituted cyclobutanes have been reported, demonstrating the utility of this technique in confirming the stereochemistry of these four-membered ring systems rsc.orgresearchgate.netresearchgate.net.

Advanced Optical and Vibrational Spectroscopies (e.g., VUV Absorption Spectroscopy)

While less commonly used for routine structural elucidation compared to NMR and MS, advanced spectroscopic techniques can provide unique insights into the electronic structure and properties of molecules like this compound.

Vacuum Ultraviolet (VUV) Absorption Spectroscopy: VUV spectroscopy probes electronic transitions at high energies (wavelengths below 200 nm). For a saturated molecule like this compound, the absorption in the VUV region corresponds to transitions of electrons in σ-bonds and non-bonding orbitals (on the oxygen atom) to higher energy orbitals. The absorption spectrum can be sensitive to the molecular conformation and substitution pattern. While the interpretation of VUV spectra can be complex, it can provide a characteristic fingerprint for the molecule. Studies on other cyclic compounds have shown that VUV spectroscopy can be a valuable tool for their identification and for understanding their electronic structure nist.gov.

Theoretical and Computational Investigations of 2 Methylcyclobutan 1 Ol Chemistry

Quantum Mechanical Studies (DFT, MP2, CCSD(T))

Quantum mechanical calculations are at the forefront of understanding the intricate details of molecular behavior. For 2-methylcyclobutan-1-ol, methods such as Density Functional Theory (DFT), Møller-Plesset perturbation theory (MP2), and Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are employed to achieve high accuracy. nih.gov DFT offers a balance between computational cost and accuracy, making it suitable for a wide range of applications. berkeley.edu MP2 incorporates electron correlation more explicitly, providing a more refined description of intermolecular interactions. nih.gov CCSD(T) is considered the "gold standard" in quantum chemistry for its high accuracy in energy calculations, though it is computationally demanding. nih.gov

Energy Minimization and Conformational Sampling

The presence of two substituents on the cyclobutane (B1203170) ring, a methyl group and a hydroxyl group, gives rise to several possible stereoisomers and conformers. Energy minimization and conformational sampling are crucial first steps in theoretically characterizing this compound.

Computational methods are used to explore the potential energy surface of the molecule to identify stable conformers. This process involves generating a multitude of possible geometries and then optimizing them to find the local and global energy minima. acs.org Techniques like the Conformer-Rotamer Ensemble (CRE) search, often utilizing semi-empirical methods like GFN2-xTB followed by higher-level DFT or coupled-cluster optimizations, can systematically explore the conformational space. acs.org

For substituted cyclobutanol (B46151) systems, the relative orientation of the substituents (cis or trans) and the puckering of the four-membered ring are key determinants of conformational stability. Intramolecular hydrogen bonding between the hydroxyl group and other atoms can significantly influence the preferred geometry. olemiss.edu In related cyclic alcohols, computational studies have shown that intramolecular interactions can lower the electronic energies of certain conformers by several kcal/mol. olemiss.edu

Table 1: Predicted Relative Energies of this compound Conformers

ConformerMethodRelative Energy (kcal/mol)
cis-equatorial-OH, axial-CH3DFT (B3LYP/6-31G)0.00
cis-axial-OH, equatorial-CH3DFT (B3LYP/6-31G)1.25
trans-equatorial-OH, equatorial-CH3DFT (B3LYP/6-31G)0.80
trans-axial-OH, axial-CH3DFT (B3LYP/6-31G)2.50

Note: The data in this table is illustrative and based on typical results for substituted cyclobutanes. Actual values would require specific calculations for this compound.

Reaction Coordinate Analysis and Transition State Characterization

Theoretical chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving this compound. By mapping the reaction coordinate, which represents the progress of a reaction, chemists can identify the transition state—the highest energy point along the reaction pathway. uou.ac.in Characterizing the transition state is essential for understanding the kinetics and feasibility of a reaction. uou.ac.in

For instance, the acid-catalyzed rearrangement of 1-vinylcyclobutanols, a class of compounds structurally related to this compound, has been studied computationally. csic.es These studies involve locating the transition state for the ring expansion and calculating the activation energy barrier. csic.es Methods like DFT are commonly used to optimize the geometries of reactants, products, and transition states. rsc.org To confirm a true transition state, a frequency calculation is performed to ensure it has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. rsc.org

Table 2: Calculated Activation Barriers for a Hypothetical Isomerization of this compound

Reaction PathwayComputational MethodActivation Energy (kcal/mol)
Ring-opening to 3-penten-1-olDFT (ωB97X-D/6-311G(d,p))45.8
1,2-Hydride shiftMP2/cc-pVTZ32.1

Note: This table presents hypothetical data to illustrate the type of information obtained from reaction coordinate analysis. Specific calculations for this compound would be required for actual values.

Prediction of Spectroscopic Parameters

Quantum mechanical calculations are invaluable for predicting and interpreting spectroscopic data. This is particularly useful for identifying and characterizing molecules like this compound.

Theoretical methods can predict various spectroscopic parameters, including:

Vibrational Frequencies: Calculations of vibrational frequencies can aid in the assignment of experimental infrared (IR) and Raman spectra. tamu.edu For molecules with intramolecular hydrogen bonds, significant shifts in the O-H stretching frequency are expected and can be accurately predicted. olemiss.edu

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation. Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei, which can be compared with experimental data to confirm the structure and stereochemistry of this compound. olemiss.edu

Electronic Excitations: Time-dependent DFT (TD-DFT) can be used to predict the vertical excitation energies and oscillator strengths, which correspond to the absorption bands in UV-Vis spectra. acs.org

Table 3: Predicted Spectroscopic Data for cis-2-Methylcyclobutan-1-ol

Spectroscopic ParameterComputational MethodPredicted Value
O-H Stretch FrequencyM06-2X/aug-cc-pVTZ3650 cm⁻¹
¹H NMR (hydroxyl proton)B3LYP/6-311+G(d,p)2.1 ppm
¹³C NMR (C1-OH)B3LYP/6-311+G(d,p)72.5 ppm

Note: The data presented is illustrative. Accurate predictions require specific, high-level calculations.

Molecular Dynamics Simulations and Conformational Searching

While quantum mechanical calculations provide detailed information about specific points on the potential energy surface, molecular dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules over time. iyte.edu.tr MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of the atoms as a function of time. imrpress.com

For this compound, MD simulations can be used for:

Conformational Searching: By simulating the molecule at a given temperature, MD can explore different conformational states and the transitions between them. This provides a more dynamic picture of the conformational landscape than static energy minimization. acs.org

Sampling for Spectroscopic Calculations: The geometries sampled from an MD trajectory can be used to calculate averaged spectroscopic properties, which can provide a more realistic comparison with experimental spectra that are often measured as an ensemble average. acs.org

Solvent Effect Modeling in Reaction Pathways

Chemical reactions are rarely carried out in the gas phase; they typically occur in a solvent. The solvent can have a significant impact on reaction rates and mechanisms. rsc.org Computational models can account for solvent effects in several ways.

One common approach is the use of implicit solvent models, such as the Polarizable Continuum Model (PCM). researchgate.net In this model, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. rsc.orgresearchgate.net This method can capture the bulk electrostatic effects of the solvent on the reaction.

For reactions where specific solvent-solute interactions, such as hydrogen bonding, are crucial, an explicit solvent model may be necessary. In this approach, a number of solvent molecules are included directly in the quantum mechanical calculation. rsc.org This provides a more detailed picture of the immediate solvent environment but is computationally more expensive.

For a reaction involving this compound, such as its oxidation, the choice of solvent could influence the stability of charged intermediates or transition states. nih.gov Modeling the solvent effect would be critical for accurately predicting the reaction pathway and selectivity. nih.gov

Strategic Applications of 2 Methylcyclobutan 1 Ol in Contemporary Organic Synthesis

Utilization as Versatile Chiral Building Blocks

Chiral building blocks are fundamental components in asymmetric synthesis, enabling the construction of enantiomerically pure molecules, which is particularly crucial in the development of pharmaceuticals where stereochemistry often dictates biological activity. researchgate.net 2-Methylcyclobutan-1-ol, possessing two stereocenters, exists as four possible stereoisomers. Each of these isomers serves as a distinct chiral synthon, providing chemists with precise control over the three-dimensional arrangement of atoms in a target molecule.

The utility of chiral alcohols like this compound is well-established. They are precursors for a wide array of transformations that proceed with high stereochemical fidelity. The hydroxyl group can be converted into other functionalities or used to direct reactions to specific sites on the molecule. The defined stereochemistry of the cyclobutane (B1203170) ring allows for the transfer of chirality to new stereocenters created during a synthetic sequence. For instance, enantiomerically pure cyclobutane derivatives are valuable intermediates in the synthesis of bioactive natural products and pharmaceuticals. researchgate.netntu.ac.uk The synthesis of these chiral building blocks often relies on methods such as the asymmetric reduction of the corresponding ketone, 2-methylcyclobutanone, or stereoselective cycloaddition reactions. mdpi.comresearchgate.net

Table 1: Stereoisomers of this compound and Their Potential as Chiral Synthons

Isomer IUPAC Name Chirality Potential Applications in Asymmetric Synthesis
(1R,2R) (1R,2R)-2-Methylcyclobutan-1-ol R, R Synthesis of specific enantiomers of target molecules, directing group in stereoselective reactions.
(1S,2S) (1S,2S)-2-Methylcyclobutan-1-ol S, S Synthesis of the opposite enantiomers of target molecules, complementary to the (1R,2R) isomer.
(1R,2S) (1R,2S)-2-Methylcyclobutan-1-ol R, S Access to diastereomerically distinct product lines, useful in creating complex stereochemical arrays.

Synthetic Intermediates for Complex Molecular Architectures

Functionalized cyclobutanes are prized as intermediates because their inherent ring strain can be harnessed to drive reactions such as ring expansions, providing access to larger, more complex carbocyclic and heterocyclic systems. lifechemicals.com this compound is a prime example of such an intermediate. The alcohol functionality can be easily oxidized to the corresponding ketone, 2-methylcyclobutanone. sigmaaldrich.com Cyclobutanones are versatile precursors that can undergo a variety of transformations, including pinacol-type rearrangements to yield substituted cyclopentanones or Baeyer-Villiger oxidation to form γ-lactones. researchgate.netnih.gov

These ring-expansion strategies are powerful tools in total synthesis. By starting with a readily accessible chiral cyclobutane building block like this compound, chemists can construct more elaborate molecular frameworks that would be difficult to assemble through other means. The methyl substituent on the cyclobutane ring provides an additional point of control and can influence the regiochemical and stereochemical outcome of subsequent reactions, further enhancing its utility in crafting complex molecular architectures. sciencedaily.com The ability to convert a simple four-membered ring into more complex systems underscores the value of cyclobutane derivatives as strategic intermediates. researchgate.net

Contributions to Chemical Library Synthesis and Fragment-Based Design

In modern drug discovery, fragment-based drug design (FBDD) has emerged as a powerful strategy for identifying lead compounds. nih.govmdpi.com This approach involves screening libraries of low-molecular-weight compounds ("fragments") to identify those that bind weakly to a biological target. exactelabs.com These initial hits are then optimized and grown into more potent drug candidates. nih.gov

There is a growing demand for fragment libraries with greater three-dimensional (3D) character, as these molecules can explore protein binding pockets more effectively than traditional flat, aromatic compounds. vu.nl The non-planar, puckered structure of the cyclobutane ring makes it an ideal scaffold for the design of 3D fragments. nih.govvu.nl this compound, as a small, functionalized cyclobutane, is an excellent starting point for generating a library of diverse fragments. The hydroxyl group serves as a convenient handle for chemical modification, allowing for the attachment of various other chemical groups to create a library of related compounds. vu.nl This process, known as fragment elaboration, uses the initial fragment as a foundation to build more complex molecules with improved binding affinity and drug-like properties. nih.gov

Table 2: Comparison of 2D vs. 3D Fragments in Drug Discovery

Feature Typical 2D Fragments 3D Fragments (e.g., from this compound) Advantage of 3D Fragments
Shape Planar, aromatic Saturated, puckered, globular Better mimics the shape of natural substrates; can access more complex binding sites. vu.nl
sp³ Character Low High Often leads to improved solubility and better metabolic profiles. nih.gov
Novelty Over-represented in libraries Under-represented, offers novel chemical space Provides access to new intellectual property and opportunities to target challenging proteins. vu.nl

| Synthetic Tractability | Well-established chemistry | Requires specific synthetic methods | The use of building blocks like this compound simplifies access. |

Utility as a Reaction Solvent or Reactant

Due to its specific molecular structure and functionalization, this compound is not typically used as a bulk reaction solvent. Its value lies in its role as a reactant, where its chemical properties are exploited to build more complex molecules. The reactivity of this compound is dominated by its hydroxyl (-OH) group.

As a reactant, it can undergo a range of reactions characteristic of secondary alcohols:

Nucleophilic Reactions: The oxygen atom of the hydroxyl group is nucleophilic and can attack electrophilic centers. This allows for the formation of ethers (Williamson ether synthesis) and esters (Fischer esterification), providing a means to link the cyclobutane core to other molecular fragments.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 2-methylcyclobutanone, using a variety of standard oxidizing agents. This ketone is a key intermediate for further synthetic manipulations, such as ring expansions. thieme-connect.de

Dehydration: Under acidic conditions, this compound can undergo dehydration (elimination of water) to form alkenes, such as 1-methylcyclobutene and 3-methylcyclobutene. The regioselectivity of this elimination can be controlled by the reaction conditions. stackexchange.com This transformation introduces a double bond that can be used for further functionalization.

Conversion to a Leaving Group: The hydroxyl group can be converted into a better leaving group (e.g., a tosylate or mesylate). This allows for subsequent nucleophilic substitution reactions, enabling the introduction of a wide range of other functional groups with inversion of stereochemistry (Sₙ2 reaction).

In each of these roles, this compound acts as a carrier of the valuable 2-methylcyclobutyl moiety, introducing this specific structural and stereochemical information into a new, larger molecule.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methylcyclobutan-1-ol under laboratory conditions?

  • Methodological Answer : The synthesis of this compound typically involves cyclization or functional group modification. For example, reacting cyclobutanone derivatives with methylating agents (e.g., methyl Grignard reagents) followed by reduction (e.g., sodium borohydride) can yield the target compound. Reaction conditions such as solvent choice (ethanol or THF), temperature (0–25°C), and stoichiometric ratios should be optimized to minimize side products . For novel pathways, computational tools (e.g., AI-driven synthesis planners using Reaxys or Pistachio databases) can predict feasible routes by analyzing bond dissociation energies and steric effects .

Q. Which spectroscopic techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the cyclobutane ring structure and methyl group positioning. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. For novel derivatives, X-ray crystallography provides definitive stereochemical confirmation. Always compare data with literature values for known analogs (e.g., cyclobutanol derivatives) to verify assignments .

Advanced Research Questions

Q. How does the cyclobutane ring’s strain influence the stereochemical outcomes of reactions involving this compound?

  • Methodological Answer : The ring strain in cyclobutane (~26 kcal/mol) increases reactivity, favoring ring-opening or rearrangement reactions. For example, acid-catalyzed dehydration may yield strained alkenes or fused bicyclic products. Stereochemical outcomes depend on the reaction mechanism: SN2 pathways retain configuration, while carbocation intermediates (e.g., in Wagner-Meerwein rearrangements) lead to racemization. Computational studies (DFT calculations) can map transition states to predict stereoselectivity .

Q. What thermodynamic models are suitable for predicting this compound’s solubility in polar aprotic solvents?

  • Methodological Answer : The Non-Random Two-Liquid (NRTL) or Wilson equations are effective for modeling activity coefficients in liquid mixtures. These models account for local composition effects arising from hydrogen bonding between the hydroxyl group and solvents like DMSO or acetone. Experimental solubility data (measured via gravimetry or UV-Vis spectroscopy) should be regressed against model parameters to refine predictions .

Q. How can researchers resolve contradictions in reported synthetic yields of this compound across different studies?

  • Methodological Answer : Contradictions often arise from variations in reaction conditions (e.g., catalyst purity, solvent grade) or characterization methods. Systematic reproducibility studies should:

  • Control variables : Use standardized reagents and equipment.
  • Validate purity : Cross-check with multiple techniques (e.g., NMR, HPLC).
  • Analyze outliers : Apply statistical tools (e.g., Grubbs’ test) to identify anomalous data.
    Transparent reporting of experimental details (e.g., stirring rate, drying methods) is critical .

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